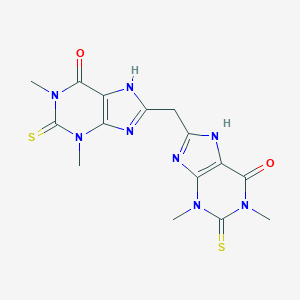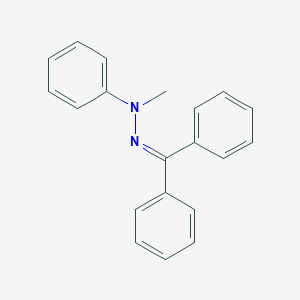
N-(benzhydrylideneamino)-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzhydrylideneamino)-N-methylaniline, commonly known as benzhydrylideneaniline or benzylideneaniline, is an organic compound with the chemical formula C20H19N. It is a yellow crystalline solid that is soluble in organic solvents. Benzhydrylideneaniline is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of benzhydrylideneaniline is not fully understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in their activity and function. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Benzhydrylideneaniline has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antibacterial activity by disrupting the cell membrane of bacteria. Additionally, benzhydrylideneaniline has been found to have an effect on the central nervous system, acting as a mild sedative.
Avantages Et Limitations Des Expériences En Laboratoire
Benzhydrylideneaniline has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, benzhydrylideneaniline has some limitations as well. It is toxic and can be harmful if ingested or inhaled. It also has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving benzhydrylideneaniline. One area of interest is its potential as an anti-cancer drug. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is its potential as a ligand in coordination chemistry. Benzhydrylideneaniline has been shown to form stable complexes with metal ions, making it a promising candidate for use in catalysis and other applications. Finally, benzhydrylideneaniline has potential as a dye in organic electronics, and further research is needed to explore its properties in this field.
Méthodes De Synthèse
Benzhydrylideneaniline can be synthesized through a condensation reaction between benzaldehyde and N-methylaniline in the presence of a catalyst. The reaction yields a Schiff base, which is then reduced using a reducing agent to obtain benzhydrylideneaniline.
Applications De Recherche Scientifique
Benzhydrylideneaniline has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Benzhydrylideneaniline has also been used as a ligand in coordination chemistry, and as a dye in organic electronics.
Propriétés
Numéro CAS |
1665-83-4 |
|---|---|
Nom du produit |
N-(benzhydrylideneamino)-N-methylaniline |
Formule moléculaire |
C20H18N2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-(benzhydrylideneamino)-N-methylaniline |
InChI |
InChI=1S/C20H18N2/c1-22(19-15-9-4-10-16-19)21-20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3 |
Clé InChI |
VOLRXUKKGMCRTI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
1665-83-4 |
Synonymes |
N-(benzhydrylideneamino)-N-methyl-aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



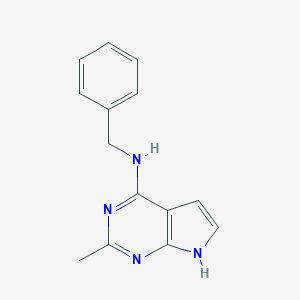
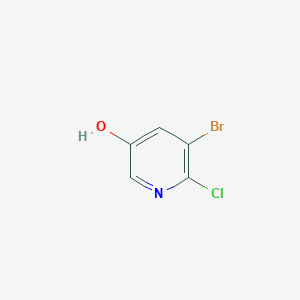
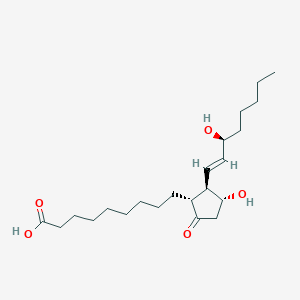
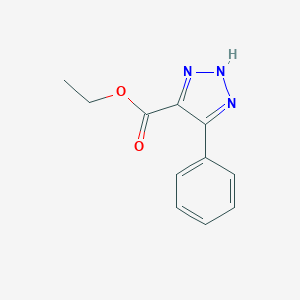
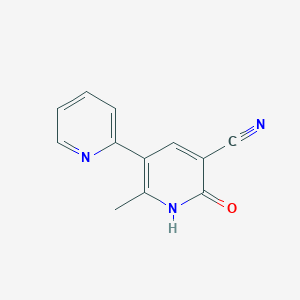
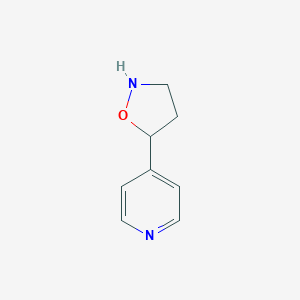
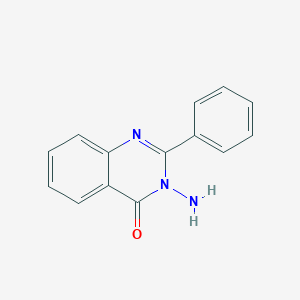
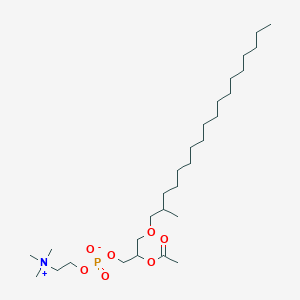

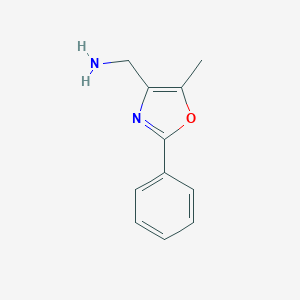
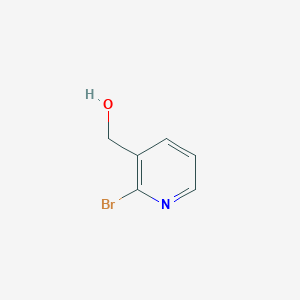
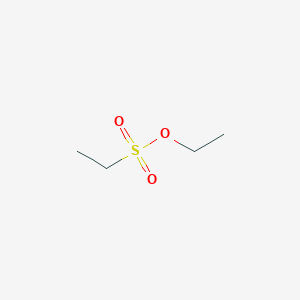
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
